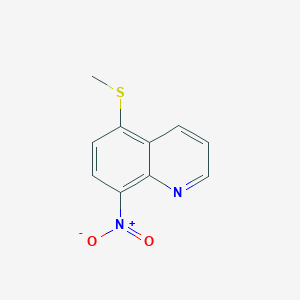

5-(Methylsulfanyl)-8-nitroquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical sciences. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it an ideal platform for the development of a wide range of functional molecules. The quinoline nucleus is a common feature in numerous natural products, pharmaceuticals, and functional materials.

In medicinal chemistry, the quinoline core is a key component in a variety of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. acs.orgacs.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties.

Importance of Nitro and Sulfur-Containing Substituents in Heterocyclic Chemistry

The introduction of nitro (-NO₂) and sulfur-containing substituents, such as the methylsulfanyl (-SCH₃) group, onto heterocyclic scaffolds can profoundly influence their chemical and physical properties.

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution within a molecule. nih.gov This electronic perturbation can enhance the reactivity of the molecule towards nucleophilic attack and can also play a crucial role in its biological activity. nih.gov For instance, the presence of a nitro group can be essential for the mechanism of action of certain antimicrobial and anticancer drugs. nih.gov

Sulfur-containing substituents , like the methylsulfanyl group, introduce a unique set of properties. The sulfur atom, being larger and less electronegative than oxygen, can participate in different types of non-covalent interactions and can influence the molecule's conformation and lipophilicity. scispace.com In organic synthesis, sulfur-containing groups are valuable intermediates due to their versatile reactivity.

Contextual Relevance of 5-(Methylsulfanyl)-8-nitroquinoline within Contemporary Organic and Materials Research

Based on the foundational principles of heterocyclic chemistry and the known effects of its constituent functional groups, this compound can be posited as a compound of significant interest in contemporary research. The strategic placement of a strong electron-withdrawing nitro group at the 8-position and an electron-donating (by resonance) methylsulfanyl group at the 5-position on the quinoline scaffold creates a molecule with a potentially rich and complex electronic profile.

This unique substitution pattern could lead to novel applications in several areas:

Medicinal Chemistry: The combination of the quinoline core with nitro and methylsulfanyl groups could result in compounds with unique biological activities. The nitro group might impart antimicrobial or anticancer properties, while the methylsulfanyl group could modulate the compound's interaction with biological targets and its metabolic stability.

Materials Science: The polarized electronic structure of this compound might give rise to interesting photophysical or electronic properties, making it a candidate for investigation in the field of organic electronics or as a component in functional dyes and sensors.

Synthetic Chemistry: This compound could serve as a versatile building block for the synthesis of more complex quinoline derivatives. The nitro group can be reduced to an amino group, and the methylsulfanyl group can be oxidized or otherwise modified, providing multiple avenues for further chemical transformations.

While specific experimental data for this compound is not currently available, its theoretical profile suggests that it is a promising target for future synthesis and investigation. The exploration of such novel derivatives is crucial for the continued advancement of organic and materials chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylsulfanyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-15-9-5-4-8(12(13)14)10-7(9)3-2-6-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSLLHBIYNKTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 5-(Methylsulfanyl)-8-nitroquinoline

The construction of the this compound framework can be approached in several ways: by building upon a pre-existing quinoline (B57606) core or by forming the quinoline ring system from appropriately substituted precursors.

A primary route to nitroquinolines is the direct electrophilic nitration of the quinoline ring. The nitration of unsubstituted quinoline under standard conditions (a mixture of nitric acid and sulfuric acid) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.comuop.edu.pkgoogle.com The reaction proceeds via the quinolinium ion, and substitution occurs on the benzene (B151609) ring, which is less deactivated than the protonated pyridine (B92270) ring. stackexchange.com

To synthesize the target compound via this strategy, the starting material would be 5-(methylsulfanyl)quinoline. The methylsulfanyl (-SMe) group is an ortho-, para-directing group. Therefore, nitration would be expected to occur at positions ortho or para to the -SMe group. However, the strong activating effect of the -SMe group is tempered by the deactivating nature of the quinoline ring system, especially under harsh acidic nitrating conditions. The nitration would likely be directed to the 8-position, which is para to the methylsulfanyl group and a favored position for electrophilic attack in the quinoline system.

Table 1: General Conditions for Quinoline Nitration

| Reagents | Temperature (°C) | Products | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0 | 5-Nitroquinoline, 8-Nitroquinoline | stackexchange.com |

| Fuming HNO₃, Fuming H₂SO₄ | Not specified | 5-Nitroquinoline, 8-Nitroquinoline | uop.edu.pk |

This table presents generalized conditions for the nitration of unsubstituted quinoline. The specific conditions for the nitration of 5-(methylsulfanyl)quinoline would require experimental optimization.

An alternative and potentially more controlled approach is to introduce the methylsulfanyl group onto a pre-formed 8-nitroquinoline skeleton. This can be achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the 5-position.

This pathway would involve the initial synthesis of a 5-halo-8-nitroquinoline, for instance, 5-chloro-8-nitroquinoline (B1361592) or 5-bromo-8-nitroquinoline. The presence of the strongly electron-withdrawing nitro group at the 8-position activates the C5 position (ortho) towards nucleophilic attack. Subsequent reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base, would displace the halide to yield this compound.

Table 2: Proposed SNAr Reaction for Synthesis of this compound

| Starting Material | Reagent | Solvent | Plausible Product |

|---|---|---|---|

| 5-Chloro-8-nitroquinoline | Sodium thiomethoxide (NaSMe) | DMF or DMSO | This compound |

This table outlines a hypothetical synthetic route based on established SNAr principles.

The quinoline ring system can be constructed from acyclic precursors through various condensation and cyclization reactions. The most classic method is the Skraup synthesis, which involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the nitro compound corresponding to the aniline used). wikipedia.orgresearchgate.netiipseries.org

To obtain this compound directly from a ring-closing reaction, a specifically substituted aniline would be required. A plausible precursor would be 3-amino-4-(methylsulfanyl)nitrobenzene . In a Skraup-type reaction, this aniline would react with glycerol in the presence of sulfuric acid. The aniline's own nitro group could serve as the oxidizing agent for the final aromatization step, leading to the formation of the target molecule. The regiochemical outcome of the cyclization is directed by the position of the amino group on the benzene ring.

Table 3: General Parameters of the Skraup Synthesis

| Aniline Component | Carbonyl Component | Acid Catalyst | Oxidizing Agent | Reference |

|---|---|---|---|---|

| Aniline | Glycerol | Sulfuric Acid | Nitrobenzene | wikipedia.orgiipseries.org |

This table illustrates the general components of the Skraup reaction, which could be adapted for the synthesis of the target compound from a suitable aniline precursor.

Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites that allow for further chemical modification. These include the quinoline ring itself and the nitro functional group.

The electron-deficient nature of the quinoline ring, enhanced by the powerful electron-withdrawing nitro group, makes it susceptible to certain types of nucleophilic attack. One notable method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov In this compound, the nitro group at C8 strongly activates the ortho (C7) and para (C5) positions to nucleophilic attack. Since the C5 position is already substituted, VNS would be expected to occur predominantly at the C7 position. This reaction allows for the introduction of various carbon and heteroatom nucleophiles, providing a direct method for C-H functionalization. For example, treatment with a carbanion precursor in the presence of a strong base could lead to the formation of 7-alkyl or 7-aryl derivatives.

Another potential site for functionalization is the methyl group of the methylsulfanyl moiety, which could potentially be halogenated or otherwise modified, although this would likely require specific radical-based conditions.

The nitro group is one of the most versatile functional groups in organic synthesis, readily undergoing a variety of transformations. The most common derivatization is its reduction to an amino group (-NH₂), which is a key step in the synthesis of many biologically active compounds. This reduction can be achieved using a wide range of reagents. wikipedia.org

Table 4: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) | Amine | nih.gov |

| Iron (Fe) | Acidic (e.g., Acetic Acid) | Amine | wikipedia.org |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst | Amine | wikipedia.org |

The resulting 8-amino-5-(methylsulfanyl)quinoline is a valuable intermediate, where the amino group can be further diazotized and replaced, or acylated to form amides.

Beyond complete reduction to the amine, the nitro group can be converted to intermediate oxidation states. For instance, controlled reduction can yield the corresponding 8-nitroso or 8-hydroxylamino derivatives. nih.govwikipedia.org These transformations open up additional pathways for creating diverse molecular architectures based on the 5-(Methylsulfanyl)quinoline scaffold.

Transformations of the Methylsulfanyl Group (e.g., Oxidation, Alkylation)

The methylsulfanyl group in this compound is susceptible to a variety of chemical transformations, most notably oxidation and alkylation, which can be used to further functionalize the molecule.

Interactive Data Table: Oxidation of Aryl Sulfides

| Substrate Analogue | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| Methyl 4-nitrophenyl sulfide (B99878) | Dimethyldioxirane | Acetone | N/A | Methyl 4-nitrophenyl sulfoxide (B87167) | nih.gov |

| Methyl phenyl sulfide | NaNO₂ / Br₂ / O₂ | CH₃CN / H₂O | 25 °C | Methyl phenyl sulfoxide | nih.gov |

| Various aryl alkyl sulfides | H₂O₂ / 2,2,2-trifluoroacetophenone (B138007) (catalyst) | Aqueous buffer | N/A | Corresponding sulfoxides | organic-chemistry.org |

| Various aryl alkyl sulfides | H₂O₂ / 2,2,2-trifluoroacetophenone (catalyst) | MeCN | N/A | Corresponding sulfones | organic-chemistry.org |

| Diaryl and aryl alkyl sulfides | Electrochemical oxidation | DMF | 5 mA, 10 h | Corresponding sulfoxides | acs.org |

| Diaryl and aryl alkyl sulfides | Electrochemical oxidation | MeOH | 10 or 20 mA, 10 h | Corresponding sulfones | acs.org |

Alkylation: The sulfur atom of the methylsulfanyl group can also act as a nucleophile and undergo alkylation to form a sulfonium (B1226848) salt. This reaction introduces a positive charge onto the sulfur atom and further modifies the electronic properties of the quinoline ring. The alkylation of aryl sulfides is a known transformation and can be achieved using various alkylating agents. nih.gov

Interactive Data Table: Alkylation of Aryl Sulfides

| Substrate Type | Alkylating Agent | Conditions | Product Type | Reference |

| Diaryl sulfides | Meerwein salts | N/A | Diaryl(alkoxy)sulfonium salts | nih.gov |

| Sulfoxides | Acid anhydride (B1165640) (e.g., Tf₂O) | In situ | S(IV) bistriflates | nih.gov |

Mechanistic Investigations of Key Synthetic Pathways

The key synthetic step in the proposed synthesis of this compound is the electrophilic nitration of the 5-(methylsulfanyl)quinoline precursor. The regioselectivity of this reaction is of paramount importance.

The nitration of quinoline itself under acidic conditions (e.g., with a mixture of nitric acid and sulfuric acid) is known to yield a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pk This is because the reaction proceeds via the protonated quinolinium ion. In the quinolinium ion, the pyridine ring is strongly deactivated towards electrophilic attack. Therefore, the electrophile, the nitronium ion (NO₂⁺), preferentially attacks the less deactivated benzene ring. nih.govscience.gov

The introduction of a methylsulfanyl group at the 5-position of the quinoline ring is expected to influence the regioselectivity of the subsequent nitration. The methylsulfanyl group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Therefore, when 5-(methylsulfanyl)quinoline is subjected to nitration, the incoming nitro group would be directed to the positions ortho and para to the methylsulfanyl group. The positions available for substitution in the carbocyclic ring are C-6, C-7, and C-8. The C-6 position is para to the methylsulfanyl group, and the C-8 position is ortho to the C-5 substituent (though in an adjacent ring system). Given the strong directing effect of the methylsulfanyl group and the inherent reactivity of the quinoline ring system, it is highly probable that the nitration will occur at the 8-position.

The mechanism of electrophilic nitration involves the generation of the nitronium ion from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. nih.gov Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the nitro-substituted product. libretexts.org In the case of 5-(methylsulfanyl)quinoline, the formation of the sigma complex leading to substitution at the 8-position would be stabilized by the electron-donating nature of the methylsulfanyl group.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular vibrations and functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 5-(Methylsulfanyl)-8-nitroquinoline, characteristic vibrational modes would be expected for the quinoline (B57606) ring, the nitro group (NO₂), and the methylsulfanyl group (S-CH₃).

Table 1: Illustrative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100-3000 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (methyl) |

| ~1600-1450 | C=C and C=N stretching (quinoline ring) |

| ~1530 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1300 | C-N stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing vibrations of non-polar bonds and symmetric functional groups. In the case of this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations and the C-S bond.

Table 2: Illustrative FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100-3000 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (methyl) |

| ~1600-1450 | C=C and C=N stretching (quinoline ring) |

| ~1530 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

Correlation of Spectroscopic Signatures with Molecular Structure

The combined analysis of FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes. The presence of characteristic peaks for the nitro group (strong absorptions in the IR) and the methylsulfanyl group, in conjunction with the vibrations of the quinoline ring system, would confirm the molecular structure. The precise positions of these peaks can be influenced by the electronic effects of the substituents and their positions on the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the quinoline ring and the methyl protons of the methylsulfanyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the electron-donating (though weakly) methylsulfanyl group.

Table 3: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.9 | dd | ~4.2, 1.5 | H-2 |

| ~7.5 | dd | ~8.4, 4.2 | H-3 |

| ~8.5 | dd | ~8.4, 1.5 | H-4 |

| ~7.8 | d | ~8.0 | H-6 |

| ~7.6 | d | ~8.0 | H-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be significantly affected by the attached functional groups and their positions.

Table 4: Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C-2 |

| ~122 | C-3 |

| ~135 | C-4 |

| ~148 | C-4a |

| ~130 | C-5 |

| ~125 | C-6 |

| ~128 | C-7 |

| ~140 | C-8 |

| ~145 | C-8a |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, which are governed by its conjugated π-system and the influence of the electron-donating methylsulfanyl group and electron-withdrawing nitro group, can be probed using UV-Vis and photoluminescence spectroscopy.

The UV-Vis absorption spectrum of a molecule provides insight into the electronic transitions between molecular orbitals. For aromatic systems like quinoline, characteristic absorptions corresponding to π → π* transitions are expected. In the case of this compound, the spectrum is influenced by both the inherent quinoline structure and its substituents.

The introduction of a nitro group (-NO₂), a strong electron-withdrawing group, and a methylsulfanyl (-SCH₃) group, a weak electron-donating group, into the quinoline system typically results in a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. This is due to the extension of the conjugated system and intramolecular charge-transfer (ICT) character from the donor group to the acceptor group. One would anticipate absorption maxima (λmax) in the near-UV and possibly the visible region of the spectrum, indicative of these electronic transitions. Studies on similar nitro-substituted quinolines show strong absorption bands often appearing above 300 nm. researchgate.net

Photoluminescence and fluorescence are processes of light emission from a molecule after it has absorbed photons. While many aromatic compounds are fluorescent, the presence of a nitro group (-NO₂) often leads to quenching of fluorescence. This occurs because the nitro group can promote non-radiative decay pathways, such as intersystem crossing from the singlet excited state to the triplet state, thus preventing the emission of light as fluorescence. Therefore, it is anticipated that this compound would exhibit weak or no fluorescence. If any emission were to be observed, it would likely be significantly red-shifted from the absorption spectrum (a large Stokes shift), potentially arising from an excited state with significant charge-transfer character.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₀H₈N₂O₂S) can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Calculation of Theoretical Exact Mass:

10 Carbons: 10 × 12.000000 = 120.000000

8 Hydrogens: 8 × 1.007825 = 8.062600

2 Nitrogens: 2 × 14.003074 = 28.006148

2 Oxygens: 2 × 15.994915 = 31.989830

1 Sulfur: 1 × 31.972071 = 31.972071

Total (C₁₀H₈N₂O₂S): 220.030654 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within 5 ppm) would unequivocally confirm the elemental composition of the compound.

In a mass spectrometer, the molecular ion (M⁺˙) can undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragments helps to confirm the molecular structure. For this compound, key fragmentation pathways could be predicted:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). This would result in fragment ions at m/z values corresponding to [M - NO₂]⁺ and [M - NO]⁺.

Loss of Methyl Radical from Sulfanyl Group: Cleavage of the S-CH₃ bond could lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment ion at [M - 15]⁺.

Cleavage of the Quinoline Ring: The stable heterocyclic ring system can also undergo characteristic cleavages, although this often requires higher energy.

The relative abundance of these fragment ions in the mass spectrum provides a "fingerprint" that is characteristic of the compound's structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table is based on established fragmentation patterns for related functional groups.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|

| 220 | [C₁₀H₈N₂O₂S]⁺˙ | - | 0 (Molecular Ion) |

| 205 | [C₉H₅N₂O₂S]⁺ | •CH₃ | 15 |

| 190 | [C₁₀H₈N₂S]⁺˙ | NO | 30 |

| 174 | [C₁₀H₈NS]⁺ | NO₂ | 46 |

Computational and Theoretical Investigations of 5 Methylsulfanyl 8 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and energetic properties of molecules like 5-(Methylsulfanyl)-8-nitroquinoline. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform geometry optimization. researchgate.netresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.

Furthermore, DFT is crucial for exploring the energy landscapes of different conformers, such as those arising from the rotation of the methylsulfanyl and nitro groups. By calculating the relative energies of these conformers, researchers can predict the most stable orientations of these substituent groups.

Ab Initio Methods for Electronic Structure Description

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for describing the electronic structure. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide more accurate descriptions of electron correlation effects, which can be important for understanding the electronic properties of molecules with multiple functional groups like this compound. researchgate.net These methods are valuable for benchmarking DFT results and for obtaining highly accurate electronic properties.

Molecular Geometry and Conformational Analysis

The molecular geometry, defined by its bond lengths, bond angles, and dihedral angles, is a fundamental aspect that influences the physical and chemical properties of this compound.

Predicted Bond Lengths, Bond Angles, and Dihedral Angles

While specific calculated data for this compound is not available, we can infer general characteristics from related structures. For the parent 8-nitroquinoline (B147351) molecule, the quinoline ring system is nearly planar. nih.gov The introduction of the methylsulfanyl group at the 5-position would induce some changes in the local geometry.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative, based on similar compounds)

| Parameter | Predicted Value Range |

| C-S Bond Length | ~1.75 - 1.85 Å |

| S-CH3 Bond Length | ~1.80 - 1.90 Å |

| C-N (Nitro) Bond Length | ~1.45 - 1.50 Å |

| N-O (Nitro) Bond Length | ~1.20 - 1.25 Å |

| C-S-C Bond Angle | ~98 - 105° |

| O-N-O Bond Angle | ~120 - 125° |

Note: These values are estimations based on typical bond lengths and angles for these functional groups in aromatic systems and are not the result of a specific calculation for this molecule.

Conformational Preferences of the Nitro and Methylsulfanyl Groups

The orientation of the nitro and methylsulfanyl groups relative to the quinoline ring is a key conformational feature. The nitro group is strongly electron-withdrawing and its orientation can influence the electronic properties of the aromatic system. wikipedia.org In many nitroaromatic compounds, the nitro group tends to be coplanar with the aromatic ring to maximize conjugation, though steric hindrance can cause it to twist.

The methylsulfanyl group (-SCH3) also has specific conformational preferences. The orientation of the methyl group relative to the sulfur atom and the aromatic ring can be described by the C(aromatic)-S-C-H dihedral angle. Supersonic molecular jet spectroscopy studies on similar substituted benzenes have shown that such alkyl substituents have preferred orientations. dtic.mil For this compound, computational analysis would be required to determine the most stable conformer, considering the steric and electronic interactions between the methylsulfanyl group, the nitro group, and the quinoline core.

Electronic Properties Analysis

The electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals, are critical for understanding its reactivity and potential applications. The presence of the electron-withdrawing nitro group and the sulfur-containing methylsulfanyl group significantly influences these properties. wikipedia.orgnih.gov

Computational methods like DFT can be used to calculate various electronic descriptors. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic stability.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Electron Density Distribution

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

For this compound, a computational study would calculate the energies of the HOMO and LUMO. The distribution of electron density in these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, marking potential sites for nucleophilic attack. The presence of the electron-donating methylsulfanyl group and the electron-withdrawing nitro group on the quinoline scaffold would significantly influence this distribution.

A hypothetical data table for the frontier molecular orbital energies of this compound would resemble the following:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

These values would be populated upon completion of Density Functional Theory (DFT) or other quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. dntb.gov.ua This analysis provides quantitative insight into intramolecular and intermolecular bonding and interactions.

A representative data table from an NBO analysis might show the most significant donor-acceptor interactions:

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| Example: LP(S) | Example: π(C-C) | Value |

| Example: π(C=C) | Example: π(N=C) | Value |

| Example: LP(O) | Example: σ(N-O)* | Value |

LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively. The specific atoms would be numbered according to the optimized molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, providing a guide to its electrophilic and nucleophilic regions. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the resulting electrostatic potential.

In an MEP map, different potential values are represented by different colors. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrogen atom of the quinoline ring, while positive potentials might be located around the hydrogen atoms.

Theoretical Vibrational Frequency and Spectroscopic Data Prediction

Computational chemistry allows for the prediction of a molecule's vibrational frequencies, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the structural characterization of newly synthesized compounds. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities can be obtained.

Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational modes would include C-H, C=C, and C=N stretching within the quinoline ring, N-O stretching of the nitro group, and C-S stretching of the methylsulfanyl group. Comparing the theoretical spectrum with an experimentally obtained one can confirm the compound's structure.

A table summarizing key predicted vibrational frequencies would look like this:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-O asymmetric stretch | Value |

| N-O symmetric stretch | Value |

| C-S stretch | Value |

| Quinoline ring C=C/C=N stretches | Value Range |

| C-H aromatic stretches | Value Range |

Studies on Intermolecular Interactions and Self-Assembly (e.g., Dimerization, Crystal Packing)

The way molecules interact with each other in the solid state determines their crystal structure and influences physical properties such as melting point and solubility. Computational methods can be used to study these intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

For this compound, an analysis of its potential for self-assembly would involve identifying the possible intermolecular interactions. The planar quinoline ring system suggests that π-π stacking interactions could play a significant role in its crystal packing. Additionally, the nitro group could participate in weak hydrogen bonding with hydrogen atoms from neighboring molecules. By calculating the interaction energies of different possible dimer configurations, the most stable arrangement can be predicted, providing insight into the likely crystal packing motif. These computational studies are often complemented by experimental techniques like X-ray crystallography to determine the precise three-dimensional arrangement of molecules in the crystal lattice.

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the chemical properties of the entire molecule.

Reduction Pathways of the Nitro Moiety

The nitro group in nitroquinolines can be readily reduced to an amino group under mild conditions. nih.gov A common method for this transformation is the use of stannous chloride. nih.gov This reaction is generally high-yielding and tolerates a variety of other functional groups. nih.gov The resulting aminoquinolines are valuable synthetic intermediates. nih.gov

Influence of the Nitro Group on Ring Reactivity

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govrsc.orgrsc.org This activation is particularly pronounced for positions ortho and para to the nitro group. The nitro group can also play a direct role in the oxidation of intermediates formed during these reactions. nih.gov In some cases, the steric repulsion between substituents, such as a 1-methyl group and an 8-nitro group in certain quinolones, can disrupt the planarity of the ring system, making it more susceptible to cycloaddition reactions. nih.gov

Reactivity of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group exhibits versatile reactivity, primarily involving oxidation and nucleophilic substitution.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The methylsulfanyl group can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. researchgate.netchemrxiv.orgorganic-chemistry.org This oxidation is a common and important transformation in organic synthesis. researchgate.net A variety of oxidizing agents can be employed, including hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). chemrxiv.orgorganic-chemistry.org The resulting sulfones are valuable building blocks in medicinal and materials chemistry. researchgate.net The oxidation of thioethers is a primary method for accessing sulfones. researchgate.net

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion

| Oxidizing Agent | Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst | chemrxiv.orgorganic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Mild and selective | chemrxiv.org |

| Selectfluor | Eco-friendly, uses H₂O as oxygen source | organic-chemistry.org |

| Urea-hydrogen peroxide | Solid-state oxidation | organic-chemistry.org |

Nucleophilic Substitution Reactions Involving the Sulfur Atom

The sulfur atom in sulfides is a potent nucleophile, significantly more so than the oxygen in ethers. libretexts.org This high nucleophilicity allows sulfides to readily participate in SN2 reactions with alkyl halides, leading to the formation of sulfonium (B1226848) salts. libretexts.org While less common for the methylsulfanyl group in this specific compound, the general reactivity of sulfides suggests that the sulfur atom can be a site for nucleophilic attack.

Nucleophilic Substitution of Hydrogen (SNH) in Nitroquinolines

A significant reaction pathway for nitro-activated aromatic compounds is the Nucleophilic Substitution of Hydrogen (SNH). nih.govacs.orgpsu.edu This reaction allows for the direct functionalization of the quinoline (B57606) ring without the need for a pre-installed leaving group. nih.gov

In the context of nitroquinolines, the electron-deficient ring is attacked by a nucleophile to form a σH adduct. nih.govnih.gov This intermediate then rearomatizes through the loss of a hydride ion, a process often facilitated by an external oxidizing agent or, in some cases, by the nitro group itself. nih.govnih.gov The position of substitution is influenced by the steric and electronic properties of both the substrate and the nucleophile. nih.gov

For instance, the amination of 5-nitroisoquinoline, a related compound, has been shown to occur via an SNH mechanism. nih.gov Similarly, reactions of 6-nitroquinoline (B147349) with nucleophiles like potassium cyanide and nitroalkanes proceed through substitution of a hydrogen atom on the quinoline skeleton. rsc.org The vicarious nucleophilic substitution (VNS) of hydrogen is a specific type of SNH reaction that has been studied in nitroquinolines, leading to the introduction of various substituents. nih.gov

Table 2: Examples of SNH Reactions in Nitroquinolines and Related Systems

| Substrate | Nucleophile | Position of Substitution | Reference |

| 5-Nitroisoquinoline | Amides, Ureas | Position 8 | nih.gov |

| 6-Nitroquinoline | Potassium cyanide, Nitroalkanes | Position 5 | rsc.org |

| Nitroquinolines | 9H-Carbazole | Position 7 | nih.gov |

Electrophilic Aromatic Substitution Patterns

The reactivity of 5-(methylsulfanyl)-8-nitroquinoline in electrophilic aromatic substitution (EAS) is governed by the interplay of the inherent reactivity of the quinoline nucleus and the directing effects of its two substituents: the methylsulfanyl group (-SCH₃) at position C5 and the nitro group (-NO₂) at position C8. While no direct experimental studies on the electrophilic substitution of this specific compound are available in the surveyed literature, a predictive analysis can be made based on established principles of organic chemistry.

The quinoline ring system generally undergoes electrophilic attack on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. stackexchange.comresearchgate.net Under acidic conditions typical for many EAS reactions, the quinoline nitrogen is protonated, further deactivating the pyridine (B92270) ring towards electrophilic attack. stackexchange.com For the unsubstituted quinoline, electrophilic substitution preferentially occurs at positions C5 and C8, a preference explained by the greater stability of the resulting carbocation intermediates (arenium ions). stackexchange.comquora.comquimicaorganica.org

In this compound, the scenario is more complex due to the presence of two powerful directing groups on the benzene (B151609) ring.

The Methylsulfanyl (-SCH₃) Group: The sulfur atom's lone pairs can be donated to the aromatic ring through resonance, making the -SCH₃ group an activating substituent and an ortho, para-director. youtube.com It therefore activates positions C6 (ortho) and C7 (para) for electrophilic attack.

The Nitro (-NO₂) Group: This group is strongly electron-withdrawing through both inductive and resonance effects. It is a powerful deactivating group and a meta-director. youtube.comunizin.org In relation to its position at C8, it directs incoming electrophiles to C5 and C7 (meta positions) while strongly deactivating the ortho (C7) and para positions.

Attack at C7: This position is para to the activating -SCH₃ group and meta to the deactivating -NO₂ group. The activating effect of the methylsulfanyl group and the fact that it is the least deactivated position by the nitro group make C7 a highly probable site for electrophilic substitution.

Attack at C6: This position is ortho to the activating -SCH₃ group. However, it is also ortho to the strongly deactivating -NO₂ group, which would likely disfavor attack at this site.

| Position | Effect of -SCH₃ (at C5) | Effect of -NO₂ (at C8) | Predicted Outcome |

|---|---|---|---|

| C6 | Activating (ortho) | Deactivating (ortho) | Unlikely |

| C7 | Activating (para) | Deactivating (meta) | Most Probable |

Coordination Chemistry with Metal Ions

While specific studies on the coordination chemistry of this compound are not prevalent in the literature, its structural features suggest it has significant potential as a ligand for metal ions. Its behavior can be inferred from the extensive research on closely related nitroquinoline derivatives, particularly 5-nitro-8-hydroxyquinoline. nih.govresearchgate.net

This compound possesses multiple potential donor sites for coordination with metal ions:

Quinoline Nitrogen (N1): The lone pair of electrons on the sp²-hybridized nitrogen of the quinoline ring is a primary site for coordination, a characteristic feature of quinoline-based ligands. researchgate.netnih.gov

Nitro Group Oxygens (at C8): The oxygen atoms of the nitro group can act as donor atoms, allowing for the formation of a stable five-membered chelate ring involving the metal center, the C8 carbon, the nitro nitrogen, and the quinoline nitrogen (N1). This bidentate N,O-coordination mode is well-documented for analogous compounds like 5-nitro-8-hydroxyquinoline, which coordinates via the quinoline nitrogen and the hydroxyl oxygen. researchgate.net

Methylsulfanyl Sulfur (at C5): The sulfur atom of the methylsulfanyl group also has lone pairs and could potentially act as a third donor site, leading to tridentate coordination. However, thioether sulfur atoms are generally weaker donors than nitrogen or oxygen, and their involvement might depend on the specific metal ion and reaction conditions.

Based on these features, this compound is expected to function primarily as a bidentate N,O-chelating ligand , forming stable complexes with a variety of metal ions.

The synthesis of metal complexes with this compound would likely follow established procedures for related quinoline ligands. researchgate.netscirp.org A typical synthetic route involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol, methanol, or a mixture of solvents. The reaction is often carried out at room temperature or with gentle heating.

For example, reacting this compound with transition metal salts like Zn(II), Cu(II), or Mn(II) would be expected to yield complexes of the general formula [M(L)₂(H₂O)₂] or [M(L)₂], where L represents the deprotonated or neutral ligand. researchgate.net

Characterization of these synthesized complexes would employ a range of spectroscopic and analytical techniques:

Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=N stretching frequency of the quinoline ring and the N-O stretching frequencies of the nitro group upon complexation would provide evidence of their involvement in bonding to the metal ion. The appearance of new bands in the far-IR region could be assigned to M-N and M-O vibrations. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.

Thermal Gravimetric Analysis (TGA): To assess the thermal stability of the complexes and determine the presence of coordinated or lattice solvent molecules. researchgate.net

Single-Crystal X-ray Diffraction: To provide definitive structural information, including bond lengths, bond angles, coordination geometry (e.g., octahedral, square-planar), and intermolecular interactions like hydrogen bonding or π-π stacking. researchgate.net

The binding mode of this compound to a metal ion is anticipated to be predominantly bidentate, forming a stable chelate ring through the quinoline nitrogen and an oxygen atom from the C8-nitro group. This N,O-coordination is analogous to that observed in numerous complexes of 8-hydroxyquinoline (B1678124) and its derivatives, which are known to form highly stable complexes with a wide range of metals. nih.govscirp.org

The stability of the resulting metal complexes would be influenced by several factors:

The nature of the metal ion: The stability generally follows the Irving-Williams series for divalent transition metals (Mn < Fe < Co < Ni < Cu > Zn).

The chelate effect: The formation of a five-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

The electronic properties of the ligand: The electron-withdrawing nitro group would decrease the basicity of the donor atoms, which might slightly reduce the stability of the complexes compared to those with electron-donating groups.

Studies on analogous systems have characterized the formation of both mono- and bis-ligand complexes, with stoichiometries of 1:1 (M:L) and 1:2 (M:L) being common. nih.govscirp.org The geometry of these complexes varies, with octahedral and square-planar arrangements being frequently reported for transition metal ions. researchgate.netscirp.org

| Property / Technique | Expected Observation | Reference Compound Type |

|---|---|---|

| Stoichiometry (M:L) | 1:2 | [Cu(5-nitro-8-hydroxyquinolinate)₂] researchgate.net |

| Coordination Mode | Bidentate (N, O-chelation) | Metal-8-hydroxyquinolinate complexes scirp.org |

| Geometry | Square-planar or distorted octahedral | Cu(II) complexes researchgate.netscirp.org |

| IR Spectroscopy | Shift in ν(C=N) and ν(NO₂) bands; New ν(M-N), ν(M-O) bands | Mixed ligand 8-quinolinol complexes researchgate.net |

| Thermal Stability (TGA) | Stable to moderate temperatures | [M(5-nitro-8-hydroxyquinolinate)₂] complexes researchgate.net |

Structure Activity Relationship Studies and Molecular Interactions Excluding Clinical Data

Mechanistic Insights into Bioactivity at a Molecular Level

Understanding the bioactivity of a compound necessitates a detailed examination of its molecular features and how they dictate interactions with biological macromolecules. For 5-(Methylsulfanyl)-8-nitroquinoline, the interplay between the methylsulfanyl group at the C5 position and the nitro group at the C8 position on the quinoline (B57606) core is central to its potential biological effects.

The nature and position of substituents on the quinoline ring are critical determinants of a molecule's interaction with its biological targets, influencing both the strength (affinity) and specificity (selectivity) of binding. While direct studies on this compound are not extensively available in public literature, the influence of its constituent functional groups can be inferred from research on analogous compounds.

The methylsulfanyl group (-SCH3) at the C5 position introduces both steric and electronic effects. Sterically, the methylsulfanyl group is of moderate size and can influence the orientation of the molecule within a binding site. Electronically, the sulfur atom possesses lone pairs of electrons and can act as a weak electron-donating group through resonance, while also exhibiting inductive electron-withdrawing effects. The net electronic influence of the methylsulfanyl group can subtly modulate the electron density of the quinoline ring, thereby affecting its binding characteristics. The lipophilicity of the molecule is also increased by the methylsulfanyl group, which can enhance its ability to cross biological membranes and reach intracellular targets.

Research on other 5-substituted-8-hydroxyquinolines has demonstrated that the nature of the substituent at the C5 position is crucial for activity. For instance, in some studies, electron-withdrawing groups at this position have been shown to enhance biological effects. While the methylsulfanyl group is not as strongly withdrawing as a halogen, its electronic character in the context of the potent electron-withdrawing nitro group at C8 would create a unique electronic profile.

To illustrate the potential impact of substituents on the quinoline core, the following interactive data table presents a comparative analysis of related nitroquinoline derivatives.

| Compound Name | Substituent at C5 | Substituent at C8 | Anticipated Effect on Target Affinity |

| This compound | -SCH3 | -NO2 | Modulation of electronic and steric properties for specific target interactions. |

| 5-Chloro-8-nitroquinoline (B1361592) | -Cl | -NO2 | Enhanced electron-withdrawing character, potentially increasing affinity for certain targets. |

| 5-Methyl-8-nitroquinoline | -CH3 | -NO2 | Increased lipophilicity and potential for steric interactions. |

| 8-Nitroquinoline (B147351) | -H | -NO2 | Baseline activity of the 8-nitroquinoline scaffold. |

This table is illustrative and based on general principles of medicinal chemistry, as direct comparative biological data for this compound is limited.

The biological activity of many aromatic and heterocyclic compounds is intrinsically linked to their electronic structure and their capacity to participate in charge-transfer interactions. Nitroaromatic compounds, such as this compound, are classic examples of electron acceptors.

The quinoline ring system is an aromatic heterocycle with a delocalized π-electron system. The presence of the strongly electron-withdrawing nitro group at the C8 position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This makes this compound a potent electron acceptor, capable of forming charge-transfer complexes with electron-rich biological molecules, such as amino acid residues (e.g., tryptophan, tyrosine) in proteins or the bases of DNA.

The formation of a charge-transfer complex involves the partial transfer of an electron from a donor molecule to the acceptor molecule, resulting in a non-covalent interaction that can be crucial for the initial recognition and binding of the compound to its biological target. This interaction can be represented as:

D (Biological Molecule) + A (this compound) ⇌ [Dδ+...Aδ-] (Charge-Transfer Complex)

The stability of this complex is dependent on the ionization potential of the donor and the electron affinity of the acceptor. The electron-deficient nature of the this compound ring system, enhanced by the nitro group, suggests a high electron affinity, favoring the formation of such complexes.

The table below outlines the key electronic properties of this compound that are pertinent to its bioactivity.

| Electronic Property | Role in Bioactivity |

| Low LUMO Energy | Facilitates acceptance of electrons, promoting charge-transfer interactions with biological donors. |

| Electron-Deficient Aromatic System | Enhances π-π stacking interactions with aromatic residues in protein binding sites or DNA. |

| Polarizable Sulfur Atom | The sulfur in the methylsulfanyl group can participate in various non-covalent interactions, including dipole-dipole and van der Waals forces. |

| Bio-reductive Nitro Group | Can be metabolically activated to form reactive species that covalently modify biological targets. |

Advanced Applications and Future Directions

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The quinoline (B57606) core is a fundamental scaffold in numerous biologically active compounds and functional materials. nih.gov The presence of both a nitro group and a methylsulfanyl group on the quinoline ring of 5-(methylsulfanyl)-8-nitroquinoline offers a rich platform for a variety of chemical transformations, positioning it as a versatile synthetic intermediate.

The nitro group at the 8-position can be readily reduced to an amino group (8-aminoquinoline derivative) using standard reducing agents. This transformation is a gateway to a wide array of further functionalization reactions. For instance, the resulting amino group can be diazotized and subsequently replaced with various other functional groups, or it can be acylated or alkylated to introduce new side chains. The reduction of nitroquinolines to aminoquinolines is a well-established synthetic strategy. nih.gov

The methylsulfanyl group at the 5-position also offers avenues for synthetic manipulation. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties of the quinoline ring and potentially serve as a leaving group in nucleophilic substitution reactions. Furthermore, the methylsulfanyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the quinoline ring.

The synthesis of substituted nitroquinolines often involves the nitration of a pre-functionalized quinoline. brieflands.comgoogle.comresearchgate.net Therefore, the synthesis of this compound would likely involve the nitration of 5-(methylsulfanyl)quinoline. The conditions for such a reaction would need to be carefully controlled to achieve the desired regioselectivity, as nitration of quinoline itself can lead to a mixture of 5-nitro and 8-nitro isomers. google.com

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Applications |

| This compound | Reducing agent (e.g., SnCl₂, H₂/Pd) | 5-(Methylsulfanyl)quinolin-8-amine | Precursor for pharmaceuticals, ligands |

| This compound | Oxidizing agent (e.g., m-CPBA) | 5-(Methylsulfinyl)-8-nitroquinoline or 5-(Methylsulfonyl)-8-nitroquinoline | Modified electronic properties, potential leaving group |

| 5-(Methylsulfanyl)quinolin-8-amine | NaNO₂, HCl; then Nu⁻ | 8-Substituted-5-(methylsulfanyl)quinoline | Introduction of various functional groups |

Potential Applications as Ligands in Catalysis

Quinoline derivatives are widely recognized for their ability to act as ligands in coordination chemistry and catalysis. mdpi.com The nitrogen atom in the quinoline ring and the sulfur atom of the methylsulfanyl group in this compound can both act as coordination sites for metal ions. This bidentate or potentially polydentate character makes it a promising candidate for the design of novel ligands for various catalytic applications.

The presence of a sulfur donor atom is particularly interesting, as sulfur-containing ligands are known to stabilize certain metal oxidation states and can influence the catalytic activity and selectivity of metal complexes. acs.orgnih.gov For example, complexes of quinoline derivatives with copper have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The electronic properties of the quinoline ligand, influenced by substituents like the nitro and methylsulfanyl groups, can significantly impact the catalytic efficiency of the metal complex. mdpi.com

Furthermore, the hydrogenation of sulfur-containing quinolines is a topic of interest in catalysis, with research focused on developing catalysts that are tolerant to sulfur poisoning. acs.orgnih.gov The development of catalytic systems capable of selectively transforming the nitro group in the presence of the methylsulfanyl group would be a valuable synthetic tool.

Exploration in Materials Science (e.g., Chemo/Biosensors, Functional Materials)

The unique electronic and photophysical properties of the quinoline scaffold have led to its extensive use in the development of functional materials, particularly in the field of chemo- and biosensors. researchgate.netrsc.org Quinoline-based fluorescent sensors are designed to detect a wide range of analytes, including metal ions and nitroaromatic compounds. researchgate.netrsc.org

The this compound molecule possesses features that make it a compelling candidate for the development of novel sensors. The quinoline ring system can act as a fluorophore, and the presence of the nitro group, a well-known electron-withdrawing group, can lead to photoinduced electron transfer (PET) processes, which are often exploited in the design of "turn-on" or "turn-off" fluorescent sensors. researchgate.net The methylsulfanyl group can also participate in coordination with specific analytes, potentially enhancing the selectivity of the sensor.

For instance, Schiff base derivatives of quinoline have been utilized as chemosensors for toxic and heavy metals. nih.gov Similarly, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for anions like fluoride (B91410) and cyanide. researchgate.net By analogy, functionalization of the 8-amino derivative of this compound could lead to new Schiff bases or other derivatives with tailored sensing capabilities. The development of paper-based colorimetric chemosensors offers a low-cost and portable platform for environmental monitoring, an area where new sulfide (B99878) sensors are of interest. rsc.org

Emerging Research Areas and Unexplored Reactivity Pathways

While direct research on this compound is limited, the known chemistry of related compounds points towards several exciting avenues for future exploration.

One area of interest is the investigation of nucleophilic aromatic substitution reactions. The nitro group activates the quinoline ring towards nucleophilic attack, and it would be valuable to explore the regioselectivity of such reactions on this compound. The interplay between the directing effects of the nitro and methylsulfanyl groups could lead to novel and selective functionalization pathways.

Another emerging area is the application of modern synthetic methodologies, such as C-H activation and cross-coupling reactions, to this compound. For example, cobalt-catalyzed C-H sulfonylation of quinolines has been reported with excellent selectivity at the C5-position. researchgate.net Exploring similar transformations on this substrate could provide direct routes to more complex quinoline derivatives.

The synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is another promising direction. For instance, quinoline-5-sulfonamide (B3425427) derivatives have been synthesized and shown to possess anticancer and antibacterial activities. nih.gov

Finally, detailed computational studies on the electronic structure, reactivity, and photophysical properties of this compound would provide valuable insights to guide future experimental work and unlock the full potential of this intriguing molecule.

Q & A

Basic Synthesis and Optimization

Q: What are the optimal conditions for synthesizing 5-(methylsulfanyl)-8-nitroquinoline derivatives? A: The synthesis typically involves nitration and sulfanylation of quinoline precursors. For nitroquinoline synthesis, highlights that iron powder in 50% acetic acid provides a 75% yield for amino derivatives via reduction . notes that meta-substituted amines yield 5- and 7-substituted quinolines, suggesting regioselectivity challenges. To introduce the methylsulfanyl group, thiolation reagents (e.g., methyl disulfide) under acidic or basic conditions are used. Key considerations:

- Temperature control : Maintain 80–120°C to avoid side reactions (e.g., over-reduction or decomposition) .

- Reducing agents : Stannous chloride/HCl or Fe/HOAc for nitro-to-amine conversion, with careful stoichiometry to prevent nuclear hydrogenation .

Advanced Functionalization Techniques

Q: How can this compound be functionalized for metal-binding or pharmacophore studies? A: The nitro group is a versatile handle for further modification:

- Reduction to amine : Use catalytic hydrogenation (H₂/Pd-C) or chemoselective agents like Na₂S₂O₄ to yield 8-aminoquinoline intermediates .

- Sulfonamide coupling : React the amine with sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride) in dichloromethane with a base (e.g., Et₃N) .

- Metal complexation : The methylsulfanyl group enhances chelation with transition metals (e.g., Cu²⁺, Fe³⁺). For example, 8-hydroxyquinoline analogs form stable complexes via the sulfonic acid group ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.